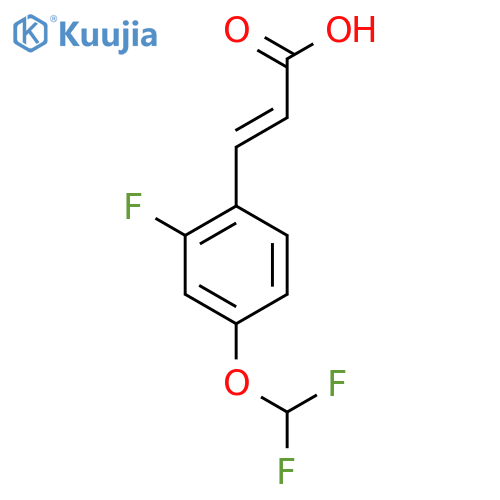

Cas no 1262019-03-3 (3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid)

1262019-03-3 structure

商品名:3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid

CAS番号:1262019-03-3

MF:C10H7F3O3

メガワット:232.155993700027

MDL:MFCD18395008

CID:4989170

PubChem ID:118851275

3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethoxy)-2-fluorocinnamic acid

- 3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid

-

- MDL: MFCD18395008

- インチ: 1S/C10H7F3O3/c11-8-5-7(16-10(12)13)3-1-6(8)2-4-9(14)15/h1-5,10H,(H,14,15)/b4-2+

- InChIKey: LKGMGLDIEQKRIF-DUXPYHPUSA-N

- ほほえんだ: FC1C=C(C=CC=1/C=C/C(=O)O)OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 268

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000726-250mg |

4-(Difluoromethoxy)-2-fluorocinnamic acid |

1262019-03-3 | 97% | 250mg |

504.00 USD | 2021-07-04 | |

| Alichem | A013000726-1g |

4-(Difluoromethoxy)-2-fluorocinnamic acid |

1262019-03-3 | 97% | 1g |

1,579.40 USD | 2021-07-04 | |

| Enamine | EN300-1936100-0.5g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 0.5g |

$603.0 | 2023-09-17 | ||

| Enamine | EN300-1936100-0.25g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 0.25g |

$579.0 | 2023-09-17 | ||

| Enamine | EN300-1936100-1.0g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 1g |

$728.0 | 2023-06-02 | ||

| Alichem | A013000726-500mg |

4-(Difluoromethoxy)-2-fluorocinnamic acid |

1262019-03-3 | 97% | 500mg |

839.45 USD | 2021-07-04 | |

| Enamine | EN300-1936100-0.05g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 0.05g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1936100-10g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 10g |

$2701.0 | 2023-09-17 | ||

| Enamine | EN300-1936100-2.5g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 2.5g |

$1230.0 | 2023-09-17 | ||

| Enamine | EN300-1936100-0.1g |

3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |

1262019-03-3 | 0.1g |

$553.0 | 2023-09-17 |

3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1262019-03-3 (3-4-(difluoromethoxy)-2-fluorophenylprop-2-enoic acid) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量